3,8-Difluoroquinoline
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Overview
Description
3,8-Difluoroquinoline is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique chemical properties. This compound is of significant interest in various fields, including medicinal chemistry, due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,8-Difluoroquinoline typically involves the fluorination of quinoline derivatives. One common method is the nucleophilic substitution of fluorine atoms on a quinoline precursor. For instance, 3-amino-7,8-difluoroquinoline can be synthesized by substituting the diaza group with fluoride ions . Another approach involves cyclization and cycloaddition reactions, as well as direct fluorination of quinoline .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3,8-Difluoroquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups into the quinoline ring.
Reduction: This reaction can modify the electronic properties of the compound.
Substitution: Nucleophilic substitution reactions are common, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium fluoride or other nucleophiles under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of fluorinated quinoline derivatives .
Scientific Research Applications
3,8-Difluoroquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: It serves as a probe for studying biological systems due to its unique electronic properties.
Medicine: Fluorinated quinolines, including this compound, exhibit antibacterial, antineoplastic, and antiviral activities. They are being investigated for their potential use in treating various diseases.
Industry: This compound is used in the production of liquid crystals and cyanine dyes.
Mechanism of Action
The mechanism of action of 3,8-Difluoroquinoline involves its interaction with specific molecular targets and pathways. For instance, fluorinated quinolines are known to inhibit bacterial DNA-gyrase, an enzyme crucial for DNA replication in bacteria . This inhibition leads to the disruption of bacterial cell division and ultimately cell death. The incorporation of fluorine atoms enhances the compound’s ability to penetrate cell membranes and bind to its target enzymes .
Comparison with Similar Compounds
- 5,6,8-Trifluoroquinoline
- 7,8-Difluoroquinoline-3-carboxylic acid
- 6-Trifluoromethyl-5,7,8-trifluoroquinoline
Comparison: 3,8-Difluoroquinoline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. Compared to other fluorinated quinolines, it may exhibit different biological activities and reactivity profiles . For example, the presence of fluorine atoms at the 3 and 8 positions can influence the compound’s ability to interact with biological targets and undergo specific chemical reactions .
Properties
Molecular Formula |
C9H5F2N |
---|---|
Molecular Weight |
165.14 g/mol |
IUPAC Name |
3,8-difluoroquinoline |
InChI |
InChI=1S/C9H5F2N/c10-7-4-6-2-1-3-8(11)9(6)12-5-7/h1-5H |
InChI Key |
VMXLNDDYFYQUKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)F)F |
Origin of Product |
United States |
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